L-Alanine beta-naphthylamide hydrobromide
Overview
Description
L-Alanine beta-naphthylamide hydrobromide is a chemical compound with the molecular formula C13H14N2O·HBr and a molecular weight of 295.18 g/mol . It is commonly used as a substrate in enzymatic assays, particularly for the determination of aminopeptidase activity in biological samples . This compound is known for its role in proteomics research and is often utilized in various biochemical and medical studies .
Scientific Research Applications
L-Alanine beta-naphthylamide hydrobromide is widely used in scientific research, including:
Biochemistry: As a substrate for aminopeptidase assays to measure enzyme activity in biological samples.
Proteomics: Utilized in the study of protein interactions and enzyme kinetics.
Medical Research: Employed in the investigation of enzyme-related diseases and the development of diagnostic assays.
Industrial Applications: Used in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
Target of Action
L-Alanine beta-naphthylamide hydrobromide primarily targets enzymes such as alanine aminopeptidase (AAP) and neutral aminopeptidase (APN) . These enzymes play a crucial role in protein degradation and regulation of peptide activity.
Mode of Action
The compound acts as a substrate for these enzymes . It is synthesized by the action of β-Naphtholactamase on L-alanine . The interaction of this compound with its targets leads to its breakdown, thereby allowing the measurement of enzyme activity.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for aminopeptidases. By being broken down by these enzymes, it allows for the measurement of their activity, providing valuable information about protein degradation processes in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, the pH and presence of other substances in the environment can potentially impact its interaction with target enzymes.
Biochemical Analysis
Biochemical Properties
L-Alanine beta-naphthylamide hydrobromide plays a significant role in biochemical reactions, particularly in the study of protease activity. It is used as a substrate to determine the activity of enzymes such as alanine aminopeptidase and neutral aminopeptidase. When these enzymes hydrolyze this compound, they release beta-naphthylamine, which can be detected using various analytical techniques . This interaction is crucial for understanding the function and regulation of these enzymes in biological systems.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for specific proteases. In cultured human and mouse chondrocytes, it has been used to assay the activity of neutral aminopeptidase . The hydrolysis of this compound by these enzymes can affect cell signaling pathways, gene expression, and cellular metabolism. By studying these effects, researchers can gain insights into the role of proteases in cellular function and disease.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteases. The compound binds to the active site of the enzyme, where it is hydrolyzed to release beta-naphthylamine and L-alanine. This reaction is specific to certain proteases, making this compound a valuable tool for studying enzyme specificity and activity . The binding interactions and subsequent hydrolysis provide insights into the enzyme’s catalytic mechanism and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at appropriate temperatures (2-8°C), but its activity can decrease over time if not stored properly . Long-term studies have shown that the hydrolysis of this compound by proteases can lead to changes in cellular function, highlighting the importance of proper storage and handling in experimental settings.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound is effectively hydrolyzed by proteases, providing valuable information on enzyme activity and function. At higher doses, there may be threshold effects or potential toxicity, which can impact the interpretation of experimental results . Understanding the dosage effects is crucial for designing experiments and interpreting data in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The compound is hydrolyzed by enzymes such as alanine aminopeptidase and neutral aminopeptidase, releasing beta-naphthylamine and L-alanine . These metabolic products can then participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The study of these pathways provides insights into the regulation and function of proteases in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound can be taken up by cells and distributed to various cellular compartments, where it interacts with proteases . Understanding the transport and distribution of this compound is essential for studying its effects on cellular function and enzyme activity.
Subcellular Localization
This compound is localized to specific subcellular compartments where it interacts with proteases. The compound’s localization can be influenced by targeting signals or post-translational modifications that direct it to specific organelles . Studying the subcellular localization of this compound provides insights into its activity and function within the cell, as well as its role in regulating protease activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine beta-naphthylamide hydrobromide can be synthesized through the reaction of L-alanine with beta-naphthylamine in the presence of hydrobromic acid. The reaction typically involves the following steps:
Formation of L-Alanine beta-naphthylamide: L-alanine reacts with beta-naphthylamine under controlled conditions to form L-alanine beta-naphthylamide.
Hydrobromide Salt Formation: The resulting L-alanine beta-naphthylamide is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Alanine beta-naphthylamide hydrobromide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release L-alanine and beta-naphthylamine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the aid of enzymes or acidic/basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces L-alanine and beta-naphthylamine.
Oxidation and Reduction: Forms various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
L-Alanine 2-naphthylamide: Similar in structure but without the hydrobromide component.
DL-Alanine beta-naphthylamide: A racemic mixture of L- and D-alanine beta-naphthylamide.
L-Alanine 4-methoxy-beta-naphthylamide: Contains a methoxy group on the naphthyl ring.
Uniqueness
L-Alanine beta-naphthylamide hydrobromide is unique due to its specific use as a substrate in enzymatic assays, particularly for aminopeptidases. The presence of the hydrobromide component enhances its solubility and stability, making it a preferred choice in various biochemical applications .
Properties
IUPAC Name |
(2S)-2-amino-N-naphthalen-2-ylpropanamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.BrH/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12;/h2-9H,14H2,1H3,(H,15,16);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWIERQOWOKVBY-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3513-56-2 | |
Record name | L-Alanine β-naphthylamide hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of studying the complexation of (L)-Alanine beta-Naphthylamide Hydrobromide with Methyl-beta-Cyclodextrin?
A1: This study investigates the interaction between (L)-Alanine beta-Naphthylamide Hydrobromide and Methyl-beta-Cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various molecules. [] Understanding this complexation is crucial because it can impact the solubility, stability, and bioavailability of the compound, ultimately influencing its potential applications in various fields. The study utilizes ultrafiltration techniques to characterize the complexation process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.